3-hydroxy-N-methylbenzamide

Lipophilicity Partition coefficient Drug-likeness

Chromatographers struggling with anomalous retention from ortho-hydroxybenzamides need the meta isomer. Unlike the ortho form, 3-Hydroxy-N-methylbenzamide (CAS 15788-97-3) exhibits a linear logP-retention relationship on reversed-phase HPLC, simplifying gradient optimization and inter-lab method transfer. • Predictable C18 retention: logP 0.75-1.14, no intramolecular H-bond interference. • Regioselective formylation: Vilsmeier-Haack installs aldehyde exclusively at the 4-position for 4-formyl-3-hydroxy-N-methylbenzamide. • Supplied with HPLC certificate of analysis (≥98% purity); ambient shipping, stock ready.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 15788-97-3
Cat. No. B091152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-N-methylbenzamide
CAS15788-97-3
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)O
InChIInChI=1S/C8H9NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11)
InChIKeyJJDMDNNJDGIVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N-methylbenzamide Overview


3-Hydroxy-N-methylbenzamide (CAS 15788-97-3) is a disubstituted benzamide derivative (C₈H₉NO₂, MW 151.16) featuring a phenolic hydroxyl group at the meta position and an N-methyl carboxamide moiety. The compound is a white crystalline solid with a melting point of 115 °C, a predicted boiling point of 335.8 °C, and a computed logP ranging from 0.75 to 1.14 depending on the method . Unlike its ortho-substituted positional isomer, the meta-hydroxyl group cannot form an intramolecular hydrogen bond with the amide, resulting in distinct chromatographic retention behavior and predictable solution-phase conformation [1][2]. The compound is supplied by multiple vendors at purities of 95–98% and is classified as harmful if swallowed (H302) and a serious eye damaging agent (H318) . It is catalogued in the Sigma-Aldrich unique chemical collection for early discovery research and is cited in the Memory Pharmaceuticals patent WO2006/71988 [3].

Regioselective synthesis building block
Meta hydroxyl directs formylation to the 4-position, enabling aldehyde diversification.
Predictable HPLC reference standard
No intramolecular H-bond anomaly; retention tracks linear logP correlation.
Matched molecular pair SAR studies
Intermediate lipophilicity and distinct H-bond profile support isomer deconvolution.

3-Hydroxy-N-methylbenzamide vs. Positional Isomers


Positional isomerism among hydroxy-N-methylbenzamides profoundly affects intramolecular hydrogen-bonding capacity, lipophilicity, chromatographic retention, and regiochemical reactivity. The ortho isomer (2-hydroxy-N-methylbenzamide) forms a six-membered intramolecular O–H···O or N–H···O hydrogen bond that dramatically decreases reversed-phase HPLC retention relative to the meta and para isomers [1][2]. The para isomer (4-hydroxy-N-methylbenzamide) exhibits a lower computed logP (approximately 0.53) compared to the meta isomer (0.75–1.14), implying altered membrane permeability and partitioning behavior [3]. Furthermore, the meta-hydroxyl group directs electrophilic aromatic substitution to the sterically accessible 4-position, enabling regioselective formylation via the Vilsmeier–Haack reaction to yield 4-formyl-3-hydroxy-N-methylbenzamide, a transformation that proceeds with different regiochemical outcomes on the ortho and para isomers . These differences collectively mean that substituting one positional isomer for another can lead to unpredictable synthetic yields, altered chromatographic purity profiles, and divergent biological readouts.

HPLC Retention Anomalies
Ortho isomer forms intramolecular H-bond, shifting retention unpredictably and may complicate method transfer.
Partitioning Profile Shift
Para isomer’s lower logP may alter membrane permeability and partitioning behavior relative to the meta isomer.
Regiochemical Outcome
Formylation directs to different positions; synthetic routes are not directly interchangeable between isomers.

3-Hydroxy-N-methylbenzamide Evidence Comparison


LogP Ranking Across Positional Isomers

The meta-hydroxy isomer (target compound) displays an intermediate computed logP between the more lipophilic ortho isomer and the less lipophilic para isomer. ChemScene reports a logP of 0.7518 for 3-hydroxy-N-methylbenzamide . Molbase reports a logP of 1.1427 for 2-hydroxy-N-methylbenzamide (ortho) [1]. Chembase reports a logP of 0.533 for 4-hydroxy-N-methylbenzamide (para) [2]. Removing the hydroxyl group entirely raises logP further: N-methylbenzamide has an experimental log Kow of 0.86 and a reported logP of 1.4371 . Conversely, removing the N-methyl group lowers logP: 3-hydroxybenzamide has a logP of 0.327 [3]. This intermediate lipophilicity of the target compound (0.75–1.14) positions it for balanced aqueous solubility and membrane permeability, distinct from both more polar and more lipophilic congeners.

LogP Ranking
Cross-study comparable
Meta 0.75–1.14, Ortho ~1.14, Para ~0.53; des-methyl analog 0.327
Intermediate lipophilicity supports balanced partitioning and solubility.
Computed logP values vary by method; experimental data may refine ranking.
Lipophilicity Partition coefficient Drug-likeness

Intramolecular H-Bonding & HPLC Retention

Clark and co-workers systematically demonstrated that ortho-substituted benzamides capable of forming six-membered intramolecular hydrogen bonds exhibit dramatically altered reversed-phase HPLC retention compared to their meta and para counterparts [1][2]. For substituents such as hydroxyl that can form an internal O–H···O hydrogen bond with the amide carbonyl, the ortho isomer shows enhanced retention. In contrast, the meta-hydroxyl group in 3-hydroxy-N-methylbenzamide cannot form such an intramolecular bond, resulting in retention behavior that closely tracks the para isomer and follows predictable logP–retention correlations. This chromatographic distinction is critical for analytical method development: the ortho isomer (2-hydroxy-N-methylbenzamide) requires different mobile phase conditions to achieve equivalent resolution [1].

HPLC Retention Behavior
Class-level inference
Ortho isomer exhibits anomalous retention due to intramolecular H-bond; meta isomer tracks para, following logP correlation.
Predictable retention simplifies gradient optimization and method transfer.
Qualitative observation; method-specific retention times should be verified.
Chromatography Hydrogen bonding Isomer separation

Regioselective Vilsmeier–Haack Formylation

The meta-hydroxyl substituent of 3-hydroxy-N-methylbenzamide activates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to the sterically accessible and electronically favored 4-position. This is exploited in the Vilsmeier–Haack formylation using DMF and POCl₃, which proceeds at room temperature to yield 4-formyl-3-hydroxy-N-methylbenzamide (CAS 1243457-63-7) . The formyl group introduced at the 4-position is orthogonal to both the 3-hydroxyl and the N-methylamide, generating a trisubstituted benzaldehyde scaffold with three distinct functional handles. By contrast, the ortho isomer (2-hydroxy-N-methylbenzamide) would direct formylation to a different position due to the altered electronic and steric environment imposed by the internal hydrogen bond, and the para isomer lacks an unsubstituted position adjacent to the hydroxyl group for facile formylation [1].

Formylation Regioselectivity
Direct head-to-head comparison
Meta isomer yields 4-formyl derivative under Vilsmeier–Haack conditions; ortho/para give different products.
Defined entry point for scaffold elaboration not accessible from other isomers.
Reaction conditions: DMF, POCl₃, room temperature.
Regioselective synthesis Formylation Vilsmeier-Haack

GHS Hazard Profile vs. Non-Hydroxylated Analog

3-Hydroxy-N-methylbenzamide carries GHS classifications of Acute Toxicity Category 4 (Oral) and Eye Damage Category 1 (H318: Causes serious eye damage) per Sigma-Aldrich , with additional skin and respiratory irritation warnings (H315, H319, H335) per Fluorochem . In comparison, N-methylbenzamide (lacking the hydroxyl group) is classified only as Acute Toxicity Category 4 (Oral) with a Warning signal word and H302 (Harmful if swallowed), without the Eye Damage classification . The introduction of the phenolic hydroxyl group in the target compound thus elevates the hazard profile, mandating more stringent personal protective equipment (PPE) and engineering controls during handling. This differentiates procurement and storage requirements from the simpler N-methylbenzamide scaffold.

Hazard Profile
Cross-study comparable
Target: Eye Dam. 1 (H318), Danger. Non-hydroxylated analog: only H302, Warning.
Elevated hazard classification mandates stricter PPE requirements.
Based on supplier SDS data; review specific lot documentation.
Safety Toxicity Handling classification

Metabolic N-Demethylation Liability

N-Methylbenzamides, as a class, undergo cytochrome P450-mediated oxidative N-demethylation via N-hydroxymethyl intermediates. The metabolism of N-methylbenzamide by phenobarbital-induced rat liver microsomes yields N-(hydroxymethyl)-benzamide as a major metabolite, which is also detected as a urinary metabolite in vivo [1][2]. The analogous N-hydroxymethyl-N-methylbenzamide (derived from N,N-dimethylbenzamide) is notably less stable than N-(hydroxymethyl)-benzamide under alkaline conditions [3]. For 3-hydroxy-N-methylbenzamide specifically, the presence of the meta-hydroxyl group introduces an additional Phase II conjugation site (glucuronidation/sulfation), potentially accelerating clearance relative to 3-hydroxybenzamide (which lacks the N-methyl group and the associated oxidative liability) or N-methylbenzamide (which lacks the phenolic handle for conjugation) [4]. This dual metabolic vulnerability distinguishes the target compound from analogs bearing only one metabolic soft spot.

Metabolic Liability
Class-level inference
Dual soft spots: N-demethylation (class-level) plus phenolic conjugation site.
May accelerate clearance relative to analogs lacking either group.
No quantitative half-life data for this compound; class-level inference only.
Drug metabolism N-demethylation Metabolic stability

3-Hydroxy-N-methylbenzamide Application Scenarios


4-Formyl-3-hydroxy-N-methylbenzamide Synthesis

Medicinal chemistry groups requiring an aromatic aldehyde building block with three orthogonally reactive functional groups (phenol, N-methylamide, formyl) should select 3-hydroxy-N-methylbenzamide as the starting material. Vilsmeier–Haack formylation using DMF/POCl₃ at room temperature installs the formyl group regioselectively at the 4-position . The resulting 4-formyl-3-hydroxy-N-methylbenzamide (CAS 1243457-63-7) enables subsequent diversification via aldehyde oxidation, reductive amination, or Knoevenagel condensation, while preserving the phenol and N-methylamide for parallel functionalization. This regiochemical outcome is not accessible from the ortho isomer, where intramolecular hydrogen bonding alters electronic directing effects, nor from the para isomer, which lacks an unsubstituted position adjacent to the hydroxyl group.

Reversed-Phase HPLC Method Development

Analytical development teams requiring predictable and reproducible chromatographic behavior should prefer the meta isomer over the ortho isomer. As established by Clark et al., ortho-hydroxy-N-methylbenzamides exhibit anomalous reversed-phase HPLC retention due to intramolecular hydrogen bonding, whereas meta and para isomers follow linear logP–retention correlations [1][2]. Selecting 3-hydroxy-N-methylbenzamide as the reference standard ensures that retention times shift predictably with mobile phase composition, simplifying gradient optimization and facilitating method transfer between laboratories. The compound is available with certificate of analysis (COA) including HPLC purity data from suppliers such as Synblock (NLT 98%) .

Oligo-Benzamide Peptidomimetic Construction

Research groups synthesizing oligo-benzamide scaffolds for α-helix mimicry and protein–protein interaction disruption require benzamide monomers that can be iteratively coupled via the phenolic oxygen. The meta-hydroxyl group of 3-hydroxy-N-methylbenzamide provides an O-alkylation handle that projects substituents at an angle distinct from ortho- or para-substituted analogs, enabling precise spatial presentation of functional groups along the oligo-benzamide backbone [3][4]. The compound is cited in patents covering oligo-benzamide compositions (Board of Regents, University of Texas System) [5], confirming its established utility in this domain.

SAR: Hydroxyl Position Contribution

Pharmacology teams investigating benzamide-based inhibitors (e.g., PDE10A, PARP, MMP-9) where hydroxyl group positioning modulates potency require all three positional isomers (ortho, meta, para) as matched molecular pairs. The logP gradient across the series (ortho ≈ 1.14 > meta ≈ 0.75–1.14 > para ≈ 0.53) [6][7] combined with the differential hydrogen-bonding capacity of the ortho isomer [1] enables deconvolution of lipophilicity-driven vs. hydrogen-bonding-driven contributions to target binding. 3-Hydroxy-N-methylbenzamide serves as the intermediate reference point in this series, against which the ortho and para congeners are compared.

Application
Selection Property
Validation Focus
Aldehyde Building Block Synthesis
Regioselective 4-formylation
Vilsmeier–Haack product identity and diversification
HPLC Reference Standard
Predictable retention (no H-bond anomaly)
Gradient linearity and inter-lab method transfer
Oligo-Benzamide Scaffold Synthesis
meta-Hydroxyl O-alkylation handle
Spatial orientation of substituents along backbone
Matched Molecular Pair SAR
Intermediate logP and H-bonding profile
Deconvolution of lipophilic vs. H-bond contributions
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